molecular formula C9H11ClN2O2 B101162 Methyl 3-carbamimidoylbenzoate hydrochloride CAS No. 18219-39-1

Methyl 3-carbamimidoylbenzoate hydrochloride

Cat. No. B101162
CAS RN: 18219-39-1
M. Wt: 214.65 g/mol
InChI Key: DYMXEQLOMHMOQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including esterification, oximation, and reactions with nucleophiles. For instance, the synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate involves o-methyl benzoylation and acetylation, followed by oximation and esterification . Similarly, N-methyl carbamoylimidazole is synthesized from 1,1-carbonyldiimidazole and MeNH3Cl, which could be analogous to the synthesis of methyl 3-carbamimidoylbenzoate hydrochloride .

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray crystallography and NMR. For example, the structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray structure analysis . The molecular structure of methyl 4-isonicotinamidobenzoate monohydrate was also elucidated, showing a relatively planar configuration . These analyses help in understanding the molecular geometry and intermolecular interactions of similar compounds.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, showing that they can undergo various chemical reactions. N-methyl carbamoylimidazole, for example, reacts with nucleophiles such as amines, thiols, and alcohols to form ureas, carbamates, and thiocarbamates . This suggests that methyl 3-carbamimidoylbenzoate hydrochloride may also react with nucleophiles to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques like FT-IR, NMR, and computational calculations. The experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated with computed vibrational spectra, and its chemical quantum parameters were calculated . The physicochemical properties of a proton transfer complex between albendazole and picric acid were characterized in both chloroform and solid state, providing insights into the stability and reactivity of the complex .

Scientific Research Applications

Analytical Applications in Pharmaceuticals

Methyl 3-carbamimidoylbenzoate hydrochloride, and related compounds, are significant in analytical chemistry, particularly in the pharmaceutical industry. A study by Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method to determine the concentration of similar compounds in pharmaceutical dosage forms. This method aids in assessing the stability and quality of pharmaceutical products.

Agricultural Applications

In the agricultural sector, derivatives of Methyl 3-carbamimidoylbenzoate hydrochloride have been used in formulating pesticides and fungicides. Campos et al. (2015) Campos et al. (2015) investigated the use of polymeric and solid lipid nanoparticles for the sustained release of Carbendazim and Tebuconazole, compounds similar to Methyl 3-carbamimidoylbenzoate hydrochloride, in agricultural applications.

Microbial and Protisticidal Activity

The antimicrobial and protisticidal activities of Methyl 3-carbamimidoylbenzoate hydrochloride and its analogs have been a subject of study. Divaeva et al. (2015) Divaeva et al. (2015) demonstrated that certain derivatives of this compound possess antibacterial activity against pathogenic Gram-positive and Gram-negative microbes as well as protistocidal activity.

Environmental and Safety Assessments

Research has also been conducted on the environmental impact and safety assessments of Methyl 3-carbamimidoylbenzoate hydrochloride and related compounds. Li et al. (2015) Li et al. (2015) conducted a study on the occurrence, fate, and risk assessment of parabens (including compounds similar to Methyl 3-carbamimidoylbenzoate hydrochloride) in wastewater treatment plants, assessing their environmental impact.

Cancer Research

In cancer research, Methyl 3-carbamimidoylbenzoate hydrochloride and its derivatives have been explored for potential therapeutic applications. Kortylewicz et al. (2020) Kortylewicz et al. (2020) evaluated a compound similar to Methyl 3-carbamimidoylbenzoate hydrochloride for its cytotoxicity against neuroblastoma and glioblastoma cell lines, indicating its potential as an anticancer agent.

Safety And Hazards

The safety data sheet for “Methyl 3-carbamimidoylbenzoate hydrochloride” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 3-carbamimidoylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMXEQLOMHMOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546890
Record name Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-carbamimidoylbenzoate hydrochloride

CAS RN

18219-39-1
Record name Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SW Yang, J Smotryski, J Matasi, G Ho… - Bioorganic & medicinal …, 2011 - Elsevier
… Commercially available methyl 3-carbamimidoylbenzoate hydrochloride (6) was coupled with 3-bromophenacyl bromide to give the 2,4-diphenyl-1H-imidazole moiety in one step. The …
Number of citations: 13 www.sciencedirect.com
O Lorthioir, RD Greenwood, A Lister, MJ Tucker - Tetrahedron Letters, 2020 - Elsevier
In this work we describe the preparation of novel fused, spirocyclic and chiral triazolopiperazines. We have developed a practical, rapid and robust synthetic route to these scaffolds that …
Number of citations: 2 www.sciencedirect.com

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